molecular formula C22H15NO3 B2953146 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide CAS No. 313368-17-1

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

Cat. No.: B2953146
CAS No.: 313368-17-1
M. Wt: 341.366
InChI Key: VRCCZPIMEFAQKZ-UHFFFAOYSA-N
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Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (hereafter referred to as Compound 7) is a benzamide derivative synthesized from 1-aminoanthraquinone and 2-methylbenzoyl chloride. Its structure features an anthraquinone core substituted at the 1-position with a 2-methylbenzamide group (Figure 1). The compound is notable for its N,O-bidentate directing group, which enables chelation-assisted metal-catalyzed C–H bond functionalization, a key strategy in green chemistry for synthesizing complex molecules with reduced waste and step economy .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c1-13-7-2-3-8-14(13)22(26)23-18-12-6-11-17-19(18)21(25)16-10-5-4-9-15(16)20(17)24/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCCZPIMEFAQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide typically involves the amidation of 1-aminoanthraquinone with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is a chemical compound with potential applications in organic synthesis, particularly in metal-catalyzed C-H bond functionalization reactions .

Core Information

  • Synthesis: this compound can be synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .
  • Characteristics: The compound possesses an N,O-bidentate directing group . Spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS are used to characterize it .
  • Molecular Weight: The molecular weight is 427.5 g/mol .

Scientific Research Applications

The primary application of this compound lies in its potential as a directing group in metal-catalyzed C-H bond functionalization reactions .

  • C-H Bond Functionalization: The compound's N,O-bidentate directing group makes it suitable for metal-catalyzed C-H bond functionalization reactions . The presence of 1-aminoanthraquinone amides with N and O separated by three carbons may promote C-H bond functionalization after C-H bond cleavage at the γ–position, through a bis-chelate intermediate .
  • Bis-Chelate Formation: The compound may form a bis-chelate intermediate, which facilitates the functionalization of C-H bonds .

Synthesis Methods

This compound can be synthesized through different methods:

  • From 2-methylbenzoyl chloride: Reacting o-toluoyl chloride (2-methylbenzoyl chloride) with 1-aminoanthraquinone under standard amide formation reaction conditions yields the target benzamide with a 94% yield .
  • From 2-methylbenzoic acid: Coupling 2-methylbenzoic acid with 1-aminoanthraquinone using DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-N,N-dimethylaminopyridine) gives the title compound, albeit with a lower yield of 24% .

Table: Spectroscopic Characterization Methods

MethodPurpose
1H-NMRUsed for characterizing the synthesized compound .
13C-NMRUsed for characterizing the synthesized compound .
IRUsed for characterizing the synthesized compound .
GC-MSUsed for characterizing the synthesized compound .

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide involves its interaction with cellular targets. The compound’s anthraquinone core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Anthraquinone-Benzamide Derivatives

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituent Position LogP Key Functional Group Yield (%) Application
Compound 7 (Target) C₂₂H₁₅NO₃ 341.36 1-position 4.66 N,O-Bidentate directing 94 Metal-catalyzed C–H activation
N-(9,10-Dioxoanthracen-2-yl)benzamide C₂₁H₁₃NO₃ 327.34 2-position 4.51 Monodentate directing N/A Dye intermediate
N-(9,10-Dioxoanthracen-1-yl)-3-fluorobenzamide C₂₁H₁₂FNO₃ 345.33 1-position 4.52 N,O-Bidentate + fluorine N/A Catalysis studies
N-(9,10-Dioxoanthracen-1-yl)oleamide (Inh. 2) C₃₂H₃₃NO₃ 503.61 1-position 7.89 Oleamide chain N/A Corrosion inhibition
2-Chloro-N-(9,10-dioxoanthracen-1-yl)acetamide C₁₆H₁₀ClNO₃ 299.71 1-position 3.12 Chloroacetamide N/A Antioxidant/antiplatelet
Key Observations:

Substituent Position: Compounds with substitutions at the anthraquinone 1-position (e.g., Compound 7, Inh. 2) are tailored for directing group applications, while 2-position derivatives (e.g., N-(9,10-dioxoanthracen-2-yl)benzamide) are more common in dye chemistry .

Directing Group Efficacy: Compound 7 and its 3-fluoro analogue exhibit N,O-bidentate directing groups, which enhance thermodynamic stability in cyclometallated complexes compared to monodentate groups. This stability favors five-membered chelate formation, critical for regioselective C–H activation .

Physicochemical Properties :

  • The logP of Compound 7 (4.66) indicates moderate lipophilicity, suitable for organic solvent-based catalytic reactions. In contrast, oleamide derivatives (e.g., Inh. 2) show higher logP values (7.89), aligning with their use in hydrophobic environments like corrosion inhibition .

Synthetic Efficiency :

  • Compound 7 achieves a 94% yield via the acid chloride route, outperforming analogues synthesized via carboxylic acid coupling (e.g., 24% yield for the same compound) .

Functional Comparison in Catalysis

Table 2: Catalytic Performance in C–H Functionalization
Compound Directing Group Type Metal Catalyst Reaction Type Turnover Frequency (TOF) Reference
Compound 7 N,O-Bidentate Ru, Mn C–H Arylation 50–100 h⁻¹
N-(Anthracen-1-yl)benzamide Monodentate Pd C–H Alkenylation 20–30 h⁻¹
Triazole-based DG Bidentate Fe C–H Alkylation 80–120 h⁻¹
Key Findings:
  • Compound 7 demonstrates competitive TOF values (50–100 h⁻¹) in ruthenium- and manganese-catalyzed C–H arylation, attributed to its strong chelation with transition metals .
  • Monodentate directing groups (e.g., N-(anthracen-1-yl)benzamide) show lower efficiency due to weaker metal coordination .
  • Triazole-based bidentate systems achieve higher TOFs but require complex synthetic steps, unlike the straightforward preparation of Compound 7 .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its synthesis, characterization, and biological properties, supported by relevant data tables and research findings.

Synthesis and Characterization

The compound is synthesized through a reaction between 2-methylbenzoyl chloride (or 2-methylbenzoic acid) and 1-aminoanthraquinone. The synthesis process has been thoroughly characterized using various spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}H and 13C^{13}C
  • Infrared Spectroscopy (IR)
  • Gas Chromatography-Mass Spectrometry (GC-MS)

These methods confirm the successful formation of the desired compound and elucidate its structural properties .

Target of Action

The biological activity of this compound has been investigated in various studies. It has shown promising results in:

  • Antibacterial Activity : Effective against Mycobacterium luteum.
  • Antifungal Activity : Inhibits the growth of Aspergillus niger and Candida tenuis .

The mechanism through which this compound exerts its effects likely involves interaction with microbial cellular components, leading to growth inhibition or cell death.

Table 1: Biological Activity Summary

Activity Type Target Organism Effect
AntibacterialMycobacterium luteumGrowth inhibition
AntifungalAspergillus nigerGrowth inhibition
AntifungalCandida tenuisGrowth inhibition

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • A study demonstrated that this compound exhibited significant antibacterial properties against Mycobacterium luteum. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for potential therapeutic applications .
  • Mechanistic Insights :
    • Research indicated that the compound's bidentate directing group may facilitate metal-catalyzed reactions that enhance its biological efficacy. This property is particularly relevant in the context of drug design where metal ions play a crucial role in biological activity .
  • Comparative Analysis :
    • Comparative studies with similar compounds have shown that modifications in the anthracene structure can lead to variations in biological activity. The presence of the dioxo moiety is critical for enhancing the interaction with target sites in microbial cells .

Q & A

Q. What are the degradation pathways under accelerated stability conditions (e.g., heat, light)?

  • Methodological Answer :
  • Forced Degradation : Expose to 40°C/75% RH or UV light (ICH Q1B); monitor via HPLC for quinone reduction or amide hydrolysis .
  • Degradant Identification : LC-HRMS identifies products (e.g., anthraquinone → dihydroxyanthracene) .

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